molecular formula C14H27NS2 B14603081 N-Dodecyl-1,3-dithietan-2-imine CAS No. 59754-35-7

N-Dodecyl-1,3-dithietan-2-imine

Cat. No.: B14603081
CAS No.: 59754-35-7
M. Wt: 273.5 g/mol
InChI Key: WENQEADZDWIECH-UHFFFAOYSA-N
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Description

N-Dodecyl-1,3-dithietan-2-imine is a heterocyclic compound featuring a four-membered dithietan ring (containing two sulfur atoms) and an imine group (C=N) substituted with a dodecyl chain. While direct experimental data for this compound is absent in the provided evidence, its structural analogs and derivatives (e.g., dithietan-imine and dodecyl-substituted amines) are well-documented.

Properties

CAS No.

59754-35-7

Molecular Formula

C14H27NS2

Molecular Weight

273.5 g/mol

IUPAC Name

N-dodecyl-1,3-dithietan-2-imine

InChI

InChI=1S/C14H27NS2/c1-2-3-4-5-6-7-8-9-10-11-12-15-14-16-13-17-14/h2-13H2,1H3

InChI Key

WENQEADZDWIECH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN=C1SCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-1,3-dithietan-2-imine can be synthesized through the reaction of dodecylamine with carbon disulfide and a suitable oxidizing agent. The reaction typically involves the formation of an intermediate dithiocarbamate, which is then cyclized to form the dithietane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-1,3-dithietan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithietane ring to a dithiolane ring.

    Substitution: The nitrogen atom in the dithietane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight Key Functional Groups
N-Dodecyl-1,3-dithietan-2-imine (hypothetical) C14H26N2S2 294.5 Dithietan ring, imine, dodecyl chain
Fosthietan (N-diethoxyphosphoryl derivative) C6H12NO3PS2 241.27 Dithietan ring, imine, phosphoryl group
N-Dodecyl-1,3-propanediamine (LB12) C18H41N3 299.5 Tri-amine backbone, dodecyl chain
N-Dodecyl-1,3-benzothiazol-2-amine C19H30N2S 318.52 Benzothiazole ring, amine

Key Observations:

  • Dithietan vs. Benzothiazole Rings: The dithietan ring (two sulfur atoms) in this compound contrasts with the benzothiazole ring (aromatic sulfur-nitrogen heterocycle) in N-dodecyl-1,3-benzothiazol-2-amine.
  • Substituent Effects: Fosthietan’s diethoxyphosphoryl group (electron-withdrawing) vs. the dodecyl chain (hydrophobic) in the target compound suggests divergent applications—pesticidal activity vs. surfactant behavior .

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